

# An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Discovery and History

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## Compound of Interest

Compound Name: 1-Phenylcyclopropanecarboxylic acid

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## Abstract

This technical guide provides a comprehensive overview of **1-Phenylcyclopropanecarboxylic acid**, a molecule of interest in organic synthesis and medicinal chemistry. This document details its historical discovery, key synthesis protocols, and a thorough characterization of its physicochemical and spectroscopic properties. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows, adhering to specified formatting guidelines.

## Introduction

**1-Phenylcyclopropanecarboxylic acid** is a carboxylic acid derivative of phenylcyclopropane. The presence of the strained cyclopropyl ring adjacent to a phenyl group imparts unique electronic and conformational properties to the molecule, making it a valuable building block in the synthesis of more complex structures, including pharmacologically active compounds. This guide aims to be a centralized resource for researchers, covering the fundamental aspects of this compound from its inception to its modern applications.

## Discovery and History

The first synthesis of **1-Phenylcyclopropanecarboxylic acid** can be traced back to the work of Nickell and Allen in 1954. Their method involved the reaction of phenylacetonitrile with ethylene bromide in the presence of a strong base to form 1-phenyl-1-cyanocyclopropane, which was then hydrolyzed to the desired carboxylic acid. This two-step approach has remained a foundational method for the synthesis of this and related compounds. Early studies focused on the chemical properties and reactivity of the cyclopropane ring. In subsequent years, derivatives of **1-Phenylcyclopropanecarboxylic acid** have been explored for their potential biological activities, including applications in the development of novel therapeutics.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Phenylcyclopropanecarboxylic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **1-Phenylcyclopropanecarboxylic Acid**

Property	Value	Reference
CAS Number	6120-95-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	162.19 g/mol	[1]
Appearance	White to cream solid (crystals or powder)	[2]
Melting Point	85-87 °C	
pKa	~4.39 (estimated based on 1-phenylcyclopentanecarboxylic acid)	[3]
LogP	2.00	[4]
Solubility	Soluble in chloroform and ethyl acetate. Generally, carboxylic acids of this nature have limited solubility in water but are soluble in many organic solvents such as alcohols, ethers, and acetone.[5]	

## Spectroscopic Data

The structural characterization of **1-Phenylcyclopropanecarboxylic acid** is well-established through various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-Phenylcyclopropanecarboxylic acid** in CDCl<sub>3</sub> typically shows signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxyl group.

Table 2: <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>) Data for **1-Phenylcyclopropanecarboxylic Acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.3 (approx.)	multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
1.66	quartet	2H	Cyclopropyl protons (-CH <sub>2</sub> )
1.26	quartet	2H	Cyclopropyl protons (-CH <sub>2</sub> )
10-13 (variable)	broad singlet	1H	Carboxylic acid proton (-COOH)

Note: The chemical shift of the carboxylic acid proton is variable and depends on concentration and solvent.[\[1\]](#)[\[6\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: <sup>13</sup>C NMR Chemical Shifts for **1-Phenylcyclopropanecarboxylic Acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~179-185	Carboxylic acid carbon (-COOH)
~138-142	Quaternary aromatic carbon (ipso-C)
~128-130	Aromatic methine carbons (-CH)
~126-128	Aromatic methine carbons (-CH)
~25-30	Quaternary cyclopropyl carbon
~16-20	Cyclopropyl methylene carbons (-CH <sub>2</sub> )

Note: Specific peak assignments can be confirmed with 2D NMR techniques.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylcyclopropanecarboxylic acid** exhibits characteristic absorption bands for the carboxylic acid functional group.

Table 4: Key IR Absorption Bands for **1-Phenylcyclopropanecarboxylic Acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300-2500	O-H (Carboxylic Acid)	Very broad
~3050	C-H (Aromatic)	Stretch
~2950	C-H (Cyclopropyl)	Stretch
1760-1690	C=O (Carboxylic Acid)	Strong, sharp
~1600, ~1500	C=C (Aromatic)	Stretch
1320-1210	C-O (Carboxylic Acid)	Stretch
950-910	O-H (Carboxylic Acid)	Bend

Reference: General principles of IR spectroscopy for carboxylic acids.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Mass Spectrometry

The mass spectrum of **1-Phenylcyclopropanecarboxylic acid** would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for **1-Phenylcyclopropanecarboxylic Acid**

m/z	Fragment	Description
162	$[\text{C}_{10}\text{H}_{10}\text{O}_2]^+$	Molecular Ion ( $\text{M}^{+ \cdot}$ )
117	$[\text{M} - \text{COOH}]^+$	Loss of the carboxylic acid group
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion (rearrangement from benzyl fragment)

Reference: General fragmentation patterns of carboxylic acids.[\[5\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of **1-Phenylcyclopropanecarboxylic acid**.

### Synthesis of 1-Phenyl-1-cyanocyclopropane

This procedure is adapted from established methods for the cyclopropanation of phenylacetonitrile.

Materials:

- Phenylacetonitrile
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
- Water
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in water.
- Add powdered sodium hydroxide (2.0 eq) to the mixture.
- Add 1,2-dibromoethane (1.0 eq) dropwise to the reaction mixture.
- Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-cyanocyclopropane.
- The crude product can be purified by column chromatography on silica gel.

## Hydrolysis of 1-Phenyl-1-cyanocyclopropane to 1-Phenylcyclopropanecarboxylic Acid

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid.

Materials:

- 1-Phenyl-1-cyanocyclopropane
- Sodium hydroxide (NaOH) or Concentrated Hydrochloric Acid (HCl)
- Water
- Diethyl ether
- Concentrated Hydrochloric Acid (for acidification if using NaOH for hydrolysis)

- Anhydrous magnesium sulfate

#### Procedure (Alkaline Hydrolysis):

- In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1-cyanocyclopropane and a 10-20% aqueous solution of sodium hydroxide.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature.
- Acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **1-Phenylcyclopropanecarboxylic acid**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).<sup>[16][17][18][19]</sup>

#### Procedure (Acidic Hydrolysis):

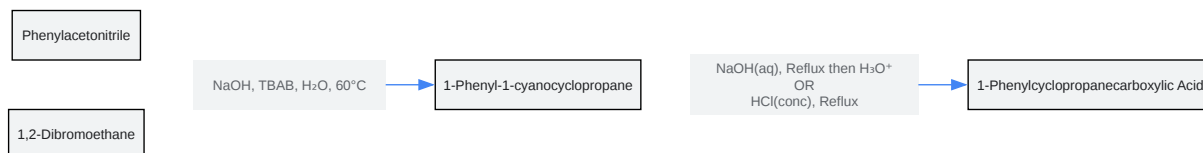
- In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1-cyanocyclopropane to concentrated hydrochloric acid.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and pour it onto crushed ice.
- The product will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry.



- The crude product can be purified by recrystallization.

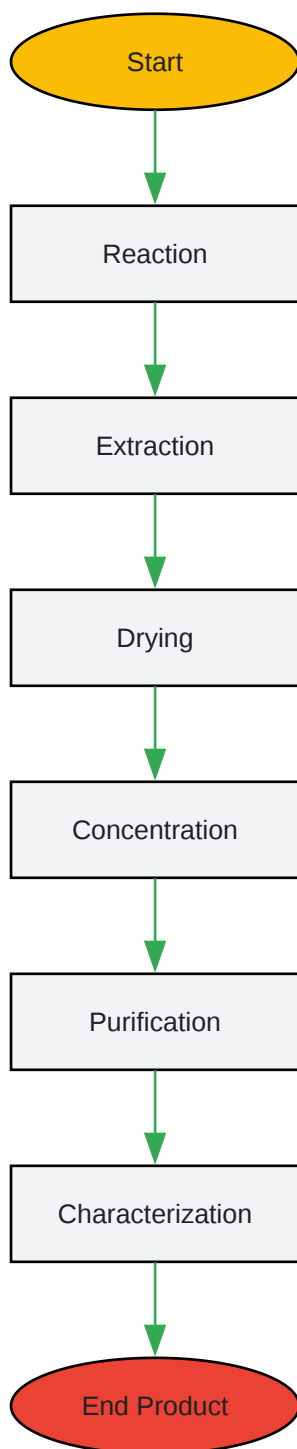
## Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.



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Caption: Synthesis of **1-Phenylcyclopropanecarboxylic Acid**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041972#discovery-and-history-of-1-phenylcyclopropanecarboxylic-acid]

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